molecular formula C11H12N2O4 B8352158 1-(2-Nitrophenyl)-D-proline

1-(2-Nitrophenyl)-D-proline

Cat. No. B8352158
M. Wt: 236.22 g/mol
InChI Key: MVJZGJIDVGGPCQ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(O)C1CCCN1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[F:9][c:10]1[c:11]([N+:16](=[O:17])[O-:18])[cH:12][cH:13][cH:14][cH:15]1.[OH:1][C:2](=[O:3])[CH:4]1[CH2:5][CH2:6][CH2:7][NH:8]1>>[OH:1][C:2](=[O:3])[CH:4]1[CH2:5][CH2:6][CH2:7][N:8]1[c:10]1[c:11]([N+:16](=[O:17])[O-:18])[cH:12][cH:13][cH:14][cH:15]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=[N+]([O-])c1ccccc1F
Name
O=C(O)C1CCCN1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C(O)C1CCCN1

Outcomes

Product
Name
Type
product
Smiles
O=C(O)C1CCCN1c1ccccc1[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(O)C1CCCN1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[F:9][c:10]1[c:11]([N+:16](=[O:17])[O-:18])[cH:12][cH:13][cH:14][cH:15]1.[OH:1][C:2](=[O:3])[CH:4]1[CH2:5][CH2:6][CH2:7][NH:8]1>>[OH:1][C:2](=[O:3])[CH:4]1[CH2:5][CH2:6][CH2:7][N:8]1[c:10]1[c:11]([N+:16](=[O:17])[O-:18])[cH:12][cH:13][cH:14][cH:15]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=[N+]([O-])c1ccccc1F
Name
O=C(O)C1CCCN1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C(O)C1CCCN1

Outcomes

Product
Name
Type
product
Smiles
O=C(O)C1CCCN1c1ccccc1[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(O)C1CCCN1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[F:9][c:10]1[c:11]([N+:16](=[O:17])[O-:18])[cH:12][cH:13][cH:14][cH:15]1.[OH:1][C:2](=[O:3])[CH:4]1[CH2:5][CH2:6][CH2:7][NH:8]1>>[OH:1][C:2](=[O:3])[CH:4]1[CH2:5][CH2:6][CH2:7][N:8]1[c:10]1[c:11]([N+:16](=[O:17])[O-:18])[cH:12][cH:13][cH:14][cH:15]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=[N+]([O-])c1ccccc1F
Name
O=C(O)C1CCCN1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C(O)C1CCCN1

Outcomes

Product
Name
Type
product
Smiles
O=C(O)C1CCCN1c1ccccc1[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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